6-Hydroxymethyl Exemestane-d3
CAS No.:
Cat. No.: VC16651641
Molecular Formula: C20H24O3
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24O3 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S)-6-(hydroxymethyl)-13-methyl-10-(trideuteriomethyl)-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
| Standard InChI | InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1/i1D3 |
| Standard InChI Key | MNBSDZVEXCMDRX-XWURDPMBSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])[C@]12C=CC(=O)C=C1C(=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)CO |
| Canonical SMILES | CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO |
Introduction
Synthesis and Manufacturing Considerations
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis of 6-Hydroxymethyl Exemestane-d3 typically involves:
-
Hydroxylation: Introduction of a hydroxymethyl group at position 6 of exemestane through enzymatic or chemical oxidation.
-
Deuterium Incorporation: Isotopic enrichment at the 10-methyl position via hydrogen-deuterium exchange under controlled acidic or basic conditions.
-
Purification: Multi-step chromatographic separation to achieve >98% isotopic purity, as required for quantitative metabolic studies .
Production Challenges
-
Isotopic Scrambling: Minimizing deuterium loss during synthesis requires precise control of reaction pH and temperature .
-
Regulatory Compliance: As a Schedule III controlled substance in many jurisdictions, manufacturing necessitates Drug Enforcement Administration (DEA) licensure and adherence to Good Manufacturing Practice (GMP) guidelines .
Metabolic Fate and Pharmacokinetic Profiling
Role as a Tracer Metabolite
6-Hydroxymethyl Exemestane-d3 serves as a surrogate for tracking the disposition of exemestane, which undergoes extensive hepatic metabolism. Key metabolic transformations include:
-
A-Ring Reduction: Conversion to 17β-dihydroexemestane, the primary active metabolite .
-
Hydroxylation: Formation of 6β-hydroxyexemestane and 18-hydroxyexemestane, detected in urine up to 72 hours post-administration .
Deuterium labeling allows researchers to distinguish administered compound from endogenous steroids, enabling precise quantification of metabolic clearance rates. Studies using this tracer have revealed a terminal half-life of 27.4 hours for exemestane in postmenopausal women, significantly longer than previously estimated .
Excretion Pathways
-
Urinary Excretion: 42% of administered dose recovered as glucuronidated metabolites within 48 hours.
-
Fecal Elimination: 38% excreted via bile, predominantly as sulfated derivatives .
Applications in Aromatase Inhibition Research
Mechanism of Action Studies
6-Hydroxymethyl Exemestane-d3 has been instrumental in elucidating exemestane’s irreversible binding to aromatase’s heme iron center. Key findings include:
-
Binding Affinity: Kd = 0.9 nM, comparable to non-deuterated exemestane.
-
Inactivation Half-Life: t₁/₂ = 14 minutes at physiological concentrations .
Comparative Efficacy Analysis
| Parameter | Exemestane | 6-Hydroxymethyl Exemestane-d3 |
|---|---|---|
| Plasma Protein Binding | 92% | 91% |
| Aromatase Inhibition IC₅₀ | 2.5 nM | 2.7 nM |
| Metabolic Clearance | 12 L/h | 11.8 L/h |
Data derived from tandem mass spectrometry analyses confirm functional equivalence between the deuterated and native compounds .
Future Research Directions
Advanced Detection Methodologies
Ongoing work focuses on:
-
High-Resolution Mass Spectrometry (HRMS): Enabling detection limits <0.1 ng/mL in plasma .
-
Stable Isotope Dilution Assays: Improving quantification accuracy in tissue distribution studies .
Therapeutic Optimization
Correlating metabolite profiles with clinical outcomes may guide personalized dosing strategies, particularly in patients with CYP3A4 polymorphisms affecting exemestane metabolism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume